molecular formula C11H16O4 B3035002 Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate CAS No. 27259-79-6

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Cat. No. B3035002
CAS RN: 27259-79-6
M. Wt: 212.24 g/mol
InChI Key: WDSRXUBJASECTM-UHFFFAOYSA-N
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Description

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a compound that features a spiro[3.3]heptane core, which is a seven-membered ring system with a spiro-connected cyclopropane. The compound is of interest due to its unique structure and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of spiro[3.3]heptane derivatives has been explored through various methods. For instance, the synthesis of conformationally restricted glutamic acid analogues, which include stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, involves a key step of Lewis acid-catalyzed rearrangement of an oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative . This method could potentially be adapted for the synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by the presence of a spiro-connected cyclopropane, which introduces strain and unique conformational properties. For example, the structure of 1,2,3,3-tetrachloro-4,5-dimethyl spiro-[2.3]-hexa-1,4-diene was confirmed by electron diffraction to have tetrahedral bonding around the spiro-carbon atom10. This structural information can be useful in understanding the reactivity and properties of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

Chemical Reactions Analysis

Spiro[3.3]heptane derivatives undergo various chemical reactions. For instance, spiro[3.3]hept-1-ylidene, a related carbene, undergoes [1,2]-sigmatropic rearrangements and can form different ring structures depending on the reaction conditions . The reactivity of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate could be influenced by similar rearrangements and the presence of the dicarboxylate functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[3.3]heptane derivatives are influenced by their rigid structures. For example, enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid shows high optical activity, which is a significant property for applications in chiral synthesis and drug discovery . The dimethyl ester derivative would likely have different solubility and reactivity profiles compared to the acid form, which could be explored for various applications.

Scientific Research Applications

Polymer Synthesis

Optically active (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, a variant of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, has been used in the synthesis of oligo- and polyamides. These polymers exhibit solubility in common organic polar solvents and demonstrate significant Cotton effects, suggesting potential applications in materials science (Tang, Miura, Imae, & Kawakami, 1999).

Stereochemical Analysis

The compound has been essential in understanding stereochemistry. For instance, the synthesis and circular dichroism of related compounds have provided insights into the absolute stereochemistry of chiral spiro[3.3]heptane compounds (Murai, Soutome, Yoshida, Osawa, & Harada, 2000).

Analogs in Drug Discovery

Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold, including Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, provides a new approach to probe the topologies of different glutamate receptors. This highlights the compound's role in developing pharmaceuticals (Radchenko, Grygorenko, & Komarov, 2008).

Structural Analysis and Drug Development

The compound and its derivatives have been used to analyze structural similarities between spiro[3.3]heptane and cyclohexane scaffolds. This analysis aids in drug discovery, especially in optimizing absorption, distribution, metabolism, and excretion (ADME) parameters of lead compounds (Chernykh, Radchenko, Grygorenko, Daniliuc, Volochnyuk, & Komarov, 2015).

Photochemical and Thermal Reactions

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate analogs have been studied for their photochemical and thermal reactions, which have implications in the field of organic chemistry and materials science (Saito, Toda, & Mukai, 1974).

Future Directions

Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid, H2SHDC), which is related to Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, has been examined as a non-aromatic terephthalic acid isostere . The non-aromatic backbone of Fecht’s acid and other rigid aliphatic linkers may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs . This suggests potential future directions in the study and application of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

properties

IUPAC Name

dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSRXUBJASECTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239384
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

CAS RN

37942-79-3
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37942-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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